molecular formula C19H18N4S B5037965 2-Amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile

2-Amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile

Cat. No.: B5037965
M. Wt: 334.4 g/mol
InChI Key: IXMJDWHXCICNLY-UHFFFAOYSA-N
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Description

2-Amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a sulfanyl group, and two cyano groups attached to the pyridine ring. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process involving the following key steps:

    Cyclocondensation Reaction: The initial step involves the cyclocondensation of malononitrile with an aromatic aldehyde and a thiol. This reaction is typically carried out under basic conditions using a catalyst such as triethylamine. The reaction mixture is heated to promote the formation of the pyridine ring.

    Substitution Reaction: The intermediate product obtained from the cyclocondensation reaction undergoes a substitution reaction with 3-cyclopropyl-1-phenylpropyl bromide. This step introduces the cyclopropyl-phenylpropyl group into the pyridine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting various diseases.

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets in the body. The amino and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound shares a similar pyridine scaffold but lacks the cyclopropyl-phenylpropyl group.

    4-Amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: These compounds have an aryl group instead of the cyclopropyl-phenylpropyl group.

Uniqueness

The presence of the cyclopropyl-phenylpropyl group in 2-amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile imparts unique steric and electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c20-11-15-10-16(12-21)19(23-18(15)22)24-17(9-8-13-6-7-13)14-4-2-1-3-5-14/h1-5,10,13,17H,6-9H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMJDWHXCICNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(C2=CC=CC=C2)SC3=C(C=C(C(=N3)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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